Glisoprenin B

Description

This compound has been reported in Gliocladium with data available.

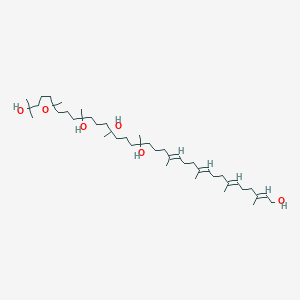

from Gliocladium sp. FO-1513; MF C45-H82-O6

Structure

2D Structure

Properties

CAS No. |

144376-63-6 |

|---|---|

Molecular Formula |

C45H82O6 |

Molecular Weight |

719.1 g/mol |

IUPAC Name |

(2E,6E,10E,14E)-30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3,7,11,15,19,23,27-heptamethyltriaconta-2,6,10,14-tetraene-1,19,23,27-tetrol |

InChI |

InChI=1S/C45H82O6/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,48)28-15-29-43(8,49)30-16-31-44(9,50)32-17-33-45(10)34-25-40(51-45)41(5,6)47/h18,21-22,26,40,46-50H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |

InChI Key |

JVMGRPXMVYGAQN-QYOQUFJESA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |

Synonyms |

glisoprenin B |

Origin of Product |

United States |

Foundational & Exploratory

Glisoprenin B: A Technical Overview of Its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and known biological activities of Glisoprenin B. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this natural product.

Core Molecular Data

This compound is a complex natural product with the following key molecular identifiers:

| Property | Value | Source |

| Molecular Formula | C45H82O6 | [1][2] |

| Molecular Weight | 719.1 g/mol | [1] |

| Monoisotopic Mass | 718.61115 Da | [2] |

Biological Activity: Inhibition of Appressorium Formation

This compound, along with its structural analogs such as Glisoprenin A, has been identified as an inhibitor of appressorium formation in the rice blast fungus Magnaporthe grisea.[1][2] Appressoria are specialized infection structures that are crucial for pathogenic fungi to penetrate host tissues. The inhibition of their formation suggests a potential application for Glisoprenins as antifungal agents.

Research on the closely related Glisoprenin A indicates that it interferes with a signal transduction pathway initiated by the hydrophobic nature of the plant surface.[2][3][4] This pathway is distinct from the well-characterized cyclic AMP (cAMP)-dependent signaling cascade, which can also induce appressorium formation.[3][4] While the precise molecular target of this compound has not been elucidated, it is hypothesized to act on a component of the hydrophobicity-sensing pathway.

Postulated Signaling Pathway and Experimental Workflow

Based on the available literature for Glisoprenin A, a logical diagram of the involved signaling pathways and a general experimental workflow to investigate the effects of this compound can be proposed.

Caption: Postulated signaling pathways leading to appressorium formation in Magnaporthe grisea and the inhibitory effect of this compound.

Caption: A generalized experimental workflow to assess the inhibitory activity of this compound on appressorium formation.

Detailed Experimental Protocols

The following are generalized experimental protocols for studying the effect of this compound on appressorium formation in Magnaporthe grisea, adapted from methodologies used for Glisoprenin A.[4]

I. Preparation of Magnaporthe grisea Conidia

-

Fungal Culture: Grow Magnaporthe grisea strains on oatmeal agar or potato-carrot-dextrose agar at 24°C.

-

Induction of Sporulation: Induce sporulation by methods appropriate for the specific strain.

-

Conidia Harvesting: Harvest conidia from the culture plates by washing with sterile water.

-

Concentration Adjustment: Resuspend the harvested conidia in sterile water and adjust the concentration to approximately 1.25 x 10^5 conidia/mL.

II. Appressorium Formation Assay on a Hydrophobic Surface

-

Surface Preparation: Use a hydrophobic surface such as GelBond film or Parafilm 'M'. If using GelBond, wash the sheets in sterile water for 30 minutes and place them, hydrophobic side up, in a 24-well microtiter plate containing a thin layer of 0.9% agarose.

-

Application of Conidia and this compound:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol or ethanol) at a final concentration of less than 1% to avoid solvent-induced effects.

-

Add 40 µL of the conidial suspension to the hydrophobic surface.

-

For treatment wells, add the desired concentration of this compound. For control wells, add the solvent only.

-

-

Incubation: Seal the plates and incubate at approximately 22°C for 6 and 20 hours.

-

Microscopic Evaluation: After incubation, evaluate the formation of appressoria using a light microscope. Count the number of germinated conidia that have formed appressoria in at least three replicates of 100 germinated conidia each.

-

Data Analysis: Calculate the percentage of appressorium formation for each concentration of this compound relative to the control. Determine the AIC50 and AIC90 values, which represent the concentrations of this compound that inhibit appressorium formation by 50% and 90%, respectively.

III. Appressorium Formation Assay on a Hydrophilic Surface with Chemical Inducers

-

Assay Setup: Use a 24-well microtiter plate as the hydrophilic surface.

-

Application of Conidia: Place 40 µL of the conidial suspension into each well. After 1 hour, add 960 µL of sterile water.

-

Induction of Appressorium Formation: To induce appressorium formation on the non-inductive surface, add a chemical inducer of the cAMP pathway, such as 1,16-hexadecanediol (a plant wax component) or 8-bromo-cAMP.

-

Treatment with this compound: To test the effect of this compound on the cAMP-induced pathway, add various concentrations of this compound to the wells containing the conidia and the chemical inducer.

-

Incubation and Evaluation: Incubate and evaluate the plates as described in the hydrophobic surface assay. This experiment will help determine if this compound's inhibitory action is specific to the hydrophobicity-sensing pathway.

References

- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

Glisoprenin B CAS number and database identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin B is a naturally occurring polyisoprenoid isolated from the fungus Gliocladium. As a member of the glisoprenin family, it has garnered interest for its potential biological activities, particularly in the context of fungal pathogenesis. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, and inferred biological functions based on studies of its close analogs. This document is intended to serve as a foundational resource for researchers investigating the therapeutic or agrochemical potential of this compound.

Chemical Identity and Database Identifiers

This compound is a complex lipid molecule with a significant isoprenoid chain. Its unique structure is the basis for its biological activity. The following table summarizes its key chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 144376-63-6 | ChemIDplus[1] |

| Molecular Formula | C45H82O6 | PubChem[1] |

| IUPAC Name | (2E,6E,10E,14E)-30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3,7,11,15,19,23,27-heptamethyltriaconta-2,6,10,14-tetraene-1,19,23,27-tetrol | PubChem[1] |

| PubChem CID | 6438769 | PubChem[1] |

| ChEBI ID | CHEBI:203907 | ChEBI[1] |

| LIPID MAPS ID | LMPR01080066 | LIPID MAPS[1] |

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is limited. However, extensive research on the closely related analog, Glisoprenin A, provides significant insights into the likely function of this compound.

Glisoprenins are primarily recognized for their ability to inhibit the formation of appressoria in the rice blast fungus, Magnaporthe grisea. Appressoria are specialized infection structures that are essential for the fungus to penetrate the host plant's cuticle. By inhibiting appressorium formation, glisoprenins effectively block the fungal infection process.

The proposed mechanism of action involves the disruption of a signal transduction pathway that is crucial for sensing hydrophobic surfaces. Fungal spores of M. grisea recognize the hydrophobic surface of a rice leaf, which triggers a signaling cascade leading to the formation of an appressorium. Glisoprenin A has been shown to interfere with this pathway, independently of the well-established cyclic AMP (cAMP)-dependent signaling pathway that can also induce appressorium formation. It is highly probable that this compound shares this mechanism of action.

Experimental Protocols

The following is a generalized experimental protocol for assessing the inhibition of appressorium formation, based on methodologies used for Glisoprenin A. This can be adapted for the specific study of this compound.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the formation of appressoria in Magnaporthe grisea.

Materials:

-

Magnaporthe grisea spores

-

This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

Hydrophobic surfaces (e.g., GelBond film or plastic coverslips)

-

Sterile water

-

Microscope slides

-

Humid chamber

-

Microscope

Procedure:

-

Spore Suspension Preparation: Harvest M. grisea spores from a culture plate and suspend them in sterile water. Adjust the concentration of the spore suspension to a predetermined level (e.g., 1 x 10^5 spores/mL).

-

Treatment Application: Prepare serial dilutions of this compound in sterile water. On the hydrophobic surface, apply a small aliquot of the spore suspension mixed with the different concentrations of this compound. A control group with the solvent alone should be included.

-

Incubation: Place the treated hydrophobic surfaces in a humid chamber and incubate at room temperature for a period sufficient for appressorium formation (typically 12-24 hours).

-

Microscopic Examination: After incubation, place a coverslip over the spore suspension on the hydrophobic surface and observe under a microscope.

-

Data Collection: Count the number of germinated spores that have formed appressoria versus those that have not, for each concentration of this compound and the control.

-

Analysis: Calculate the percentage of appressorium formation for each treatment. The data can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Signaling Pathway

The precise signaling pathway inhibited by this compound has not been fully elucidated. However, based on studies with Glisoprenin A, a hypothetical model can be proposed. The following diagram illustrates the likely point of intervention of this compound in the appressorium formation signaling cascade.

Caption: Hypothetical model of this compound's inhibitory action on appressorium formation.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Quantitative Biological Activity: Determining the specific IC50 value of this compound for appressorium inhibition in M. grisea and other pathogenic fungi.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling components affected by this compound.

-

Spectrum of Activity: Investigating the efficacy of this compound against a broader range of plant and human fungal pathogens.

-

Drug Development: Exploring the potential of this compound as a lead compound for the development of novel antifungal agents for agricultural or clinical use.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more detailed understanding of this promising natural product will undoubtedly emerge.

References

Preliminary Biological Activity of Glisoprenins: A Technical Overview

Disclaimer: This technical guide focuses on the biological activities of the glisoprenin class of compounds, with a primary emphasis on Glisoprenin A. Publicly available scientific literature lacks detailed information regarding the specific biological activity of Glisoprenin B. This compound is noted to be an oxidative modification of Glisoprenin A.

Introduction

Glisoprenins are a group of secondary metabolites isolated from the deuteromycete Gliocladium roseum. These compounds have garnered interest for their specific inhibitory effects on the formation of appressoria in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures crucial for pathogenic fungi to penetrate host tissues. The inhibition of their formation represents a potential strategy for antifungal agent development. This document summarizes the preliminary biological activity of glisoprenins, with a focus on the available data for Glisoprenin A, and outlines the experimental methodologies used to determine their effects.

Quantitative Data on Biological Activity

The primary reported biological activity of glisoprenins is the inhibition of appressorium formation in Magnaporthe grisea. The following table summarizes the quantitative data for Glisoprenin A.

| Compound | Target Organism | Activity | AIC50 (μg/ml) | AIC90 (μg/ml) | Surface |

| Glisoprenin A | Magnaporthe grisea | Inhibition of Appressorium Formation | 2 | 5 | GelBond |

| Glisoprenin A | Magnaporthe grisea | Inhibition of Appressorium Formation | 2 | 5 | Parafilm M |

Table 1: Inhibitory Activity of Glisoprenin A on Appressorium Formation. AIC50 and AIC90 represent the concentrations required to inhibit 50% and 90% of appressorium formation, respectively.

Other glisoprenins, including C, D, and E, have also been shown to inhibit appressorium formation, although specific quantitative data is less readily available in the provided context. These compounds exhibited moderate cytotoxic activity but no significant antifungal, antibacterial, or phytotoxic activities in initial screenings[1].

Experimental Protocols

The following is a detailed methodology for the appressorium formation assay used to evaluate the biological activity of Glisoprenin A.

Appressorium Formation Assay

1. Fungal Strain and Culture:

-

The fungus used is Magnaporthe grisea.

-

Conidia (spores) are harvested from fungal cultures grown on an appropriate medium.

-

The conidia are washed and resuspended in sterile water to a concentration of 1.25 x 10^5 ml⁻¹[2].

2. Preparation of Test Surfaces:

-

Hydrophobic Surfaces:

-

Hydrophilic Surfaces (for control and induction experiments):

-

Standard 24-well microtiter plates are used[2].

-

3. Application of Test Compounds and Conidia:

-

Glisoprenin A is dissolved in methanol or ethanol. The final solvent concentration in the assay is kept below 1% to avoid effects on fungal development[2].

-

On GelBond: 40 µl of the conidial suspension, with or without Glisoprenin A, is added to the hydrophobic surface of the GelBond sheet[2].

-

On Parafilm 'M': Three 40-µl droplets of the conidial suspension, with or without Glisoprenin A, are placed on the Parafilm strips[2].

-

In Microtiter Plates (Hydrophilic): 40 µl of the conidial suspension is placed in each well. After 1 hour, 0.96 ml of sterile water is added[2].

4. Induction of Appressorium Formation (on hydrophilic surfaces):

-

To induce appressorium formation on non-inductive hydrophilic surfaces, chemical inducers are added. These can include:

5. Incubation and Evaluation:

-

The prepared assays are sealed and incubated at 22 ± 2°C.

-

The formation of appressoria is evaluated by light microscopy after 6 and 20 hours.

-

For each test condition, experiments are carried out in triplicate, and 3 sets of 100 germinated conidia are evaluated in each test to determine the percentage of appressorium formation[2].

Proposed Mechanism of Action and Signaling Pathway

Glisoprenin A is suggested to interfere with a signal transduction pathway that is initiated by the perception of a hydrophobic surface, which is distinct from the cAMP-dependent pathway.

Figure 1. Proposed mechanism of Glisoprenin A action.

The diagram illustrates that appressorium formation in Magnaporthe grisea can be triggered by two distinct pathways. The perception of a hydrophobic surface activates a specific signal transduction pathway that is inhibited by Glisoprenin A. In contrast, on a hydrophilic surface, appressorium formation can be induced by chemicals like cAMP, which activates a separate, cAMP-dependent pathway that is not affected by Glisoprenin A[2]. This suggests that Glisoprenin A's mode of action is specific to the surface-sensing signal transduction pathway.

References

The In Vitro Effects of Glisoprenin B on Fungal Pathogens: A Review of Available Data

For Immediate Release

** Kaiserslautern, Germany ** - This technical guide addresses the current understanding of the in vitro effects of Glisoprenin B on fungal pathogens, intended for researchers, scientists, and drug development professionals. Analysis of the available scientific literature indicates that while the glisoprenin family of compounds has been studied for specific bioactivities, comprehensive data on the broad-spectrum antifungal effects of this compound against a range of fungal pathogens is not publicly available.

Initial research into the glisoprenin family, including Glisoprenin A and its oxidative modification, this compound, has primarily focused on their inhibitory effects on the developmental stages of specific plant pathogenic fungi, rather than general fungicidal or fungistatic activity.

Summary of Known Bioactivity of the Glisoprenin Family

The majority of published research centers on Glisoprenin A, isolated from the fungus Gliocladium roseum. Studies have shown that Glisoprenin A, along with other members of the glisoprenin family, inhibits the formation of appressoria in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures crucial for host penetration by this and other plant pathogens. This inhibitory action is linked to the interference with a signal transduction pathway initiated by hydrophobic surfaces, a key environmental cue for the fungus to commence infection.

It is important to note that existing literature explicitly states that glisoprenins exhibit moderate cytotoxic activity but lack general antifungal, antibacterial, or phytotoxic activities.[1] This suggests that their mode of action is highly specific and not broadly applicable to a wide array of fungal pathogens.

Quantitative Data

A thorough review of scientific databases did not yield any quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a panel of diverse fungal pathogens. The primary reported activity is the inhibition of appressorium formation in Magnaporthe grisea. For Glisoprenin A, the concentration required for 50% inhibition of appressorium formation (IC50) has been documented.

Table 1: Inhibitory Concentration of Glisoprenin A on Appressorium Formation in Magnaporthe grisea

| Compound | Target Organism | Bioactivity | Concentration (µg/mL) |

| Glisoprenin A | Magnaporthe grisea | IC50 (Appressorium Inhibition) | ~2 |

| Glisoprenin A | Magnaporthe grisea | IC90 (Appressorium Inhibition) | ~5 |

Data extracted from studies on Glisoprenin A and its effect on Magnaporthe grisea.[2]

Experimental Protocols

Detailed experimental protocols for broad-spectrum antifungal susceptibility testing of this compound are not available in the reviewed literature. The methodologies described are specific to the assessment of appressorium formation.

Assay for Inhibition of Appressorium Formation

This protocol is adapted from studies on Glisoprenin A and serves as an example of how the bioactivity of glisoprenins has been assessed.

-

Fungal Spore Preparation: Conidia (spores) of Magnaporthe grisea are harvested from fungal cultures grown on an appropriate agar medium. The spores are washed and suspended in sterile water to a standardized concentration (e.g., 1 x 10^5 spores/mL).

-

Test Surface Preparation: Experiments are conducted on hydrophobic surfaces (e.g., polystyrene) to induce appressorium formation. The test compound, this compound, would be dissolved in a suitable solvent (e.g., methanol or ethanol) and added to the spore suspension at various concentrations. A solvent control is included.

-

Incubation: The treated spore suspension is incubated on the hydrophobic surface at a controlled temperature (e.g., 24°C) for a period sufficient to allow appressorium formation in the control group (typically 16-24 hours).

-

Microscopic Evaluation: Following incubation, the percentage of germinated spores that have formed appressoria is determined by microscopic examination. At least 100 germinated spores are counted per replicate.

-

Data Analysis: The concentration of the compound that inhibits appressorium formation by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways and Visualization

The specific signaling pathway in various fungal pathogens affected by this compound has not been elucidated. However, research on Glisoprenin A suggests that it interferes with a signal transduction pathway in Magnaporthe grisea that is triggered by physical cues like surface hydrophobicity, and which is independent of the cAMP-PKA pathway that can be induced chemically.

Below is a conceptual workflow diagram illustrating the experimental approach to screen for inhibitors of appressorium formation, the method by which the activity of glisoprenins was discovered.

The following diagram illustrates the proposed point of intervention of Glisoprenin A in the signal transduction pathway of Magnaporthe grisea.

Conclusion

Based on the currently available scientific literature, this compound and the broader glisoprenin family are not characterized as general antifungal agents. Their known in vitro effect is highly specific to the inhibition of appressorium formation in the plant pathogen Magnaporthe grisea. Consequently, the core requirements for a detailed technical guide on the broad-spectrum antifungal effects of this compound, including comprehensive quantitative data, detailed experimental protocols for various fungal pathogens, and elucidated signaling pathways, cannot be met at this time. Future research may uncover broader activities, but as it stands, the potential of this compound appears to be in the development of targeted anti-infective strategies against specific plant pathogenic fungi rather than as a broad-spectrum antifungal for clinical applications.

References

The Discovery and History of Glisoprenin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin compounds are a family of fungal polyisoprenepolyols first identified for their unique biological activity as inhibitors of a key developmental process in certain phytopathogenic fungi. Specifically, they interfere with the formation of the appressorium, a specialized infection structure crucial for host penetration. This technical guide provides a comprehensive overview of the discovery, history, biological activity, and mechanism of action of Glisoprenin compounds, with a focus on their interaction with the signaling pathways of the rice blast fungus, Magnaporthe grisea.

Discovery and History

The story of Glisoprenins begins with the search for novel inhibitors of fungal pathogenesis. In 1997, a research group screening for inhibitors of appressorium formation in Magnaporthe grisea isolated a novel compound from the submerged cultures of the fungus Gliocladium roseum (strain HA190-95).[1][2] This bioactivity-guided fractionation led to the identification of Glisoprenin A .[1][2]

Further investigations into the secondary metabolites of Gliocladium roseum HA190-95 led to the discovery of additional members of this compound family. In 1998, the same research group reported the isolation and characterization of Glisoprenins C, D, and E .[3] These compounds were found to share a similar core structure with Glisoprenin A and also exhibited inhibitory activity against appressorium formation.[3]

Subsequent research on other fungal species expanded the Glisoprenin family. Glisoprenin F was isolated from Gliocladium catenulatum, a mycoparasite of Aspergillus flavus sclerotia. More recently, Glisoprenin G , another analogue, was identified from an endophytic Gliocladium species.[4]

Chemical Structure

Glisoprenins are characterized as polyisoprenepolyols, typically composed of nine isoprene units.[4] The detailed structural elucidation of these compounds has been achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

The primary biological activity of interest for Glisoprenin compounds is their ability to inhibit the formation of appressoria in Magnaporthe grisea.[1][3] This inhibition is not due to general fungitoxicity.[2]

Quantitative Data

The inhibitory effect of Glisoprenin A on appressorium formation has been quantified. The following table summarizes the reported Appressorium Inhibiting Concentrations (AIC).

| Compound | AIC₅₀ (µg/mL) | AIC₉₀ (µg/mL) | Target Organism | Reference |

| Glisoprenin A | ~2.5 | ~5 | Magnaporthe grisea | [1] |

AIC₅₀: The concentration at which 50% of the conidia formed an appressorium.[2] AIC₉₀: The concentration at which 10% of the conidia formed an appressorium.[2]

For Glisoprenins C, D, and E, while they are reported to inhibit appressorium formation, specific IC₅₀ or AIC values are not provided in the available literature.[3] These compounds have also been shown to exhibit moderate cytotoxic activity but lack significant antifungal, antibacterial, or phytotoxic effects.[3] Glisoprenins F and G have been noted for their moderate cytotoxic activity.[4]

Mechanism of Action

Glisoprenin A's mechanism of action is linked to the specific signaling pathways that trigger appressorium formation in Magnaporthe grisea. The fungus utilizes at least two distinct pathways for this process: one is dependent on cyclic AMP (cAMP) and can be induced on hydrophilic surfaces, while the other is triggered by contact with a hydrophobic surface.[1][2]

Glisoprenin A selectively inhibits the signal transduction pathway that is initiated by the hydrophobic surface.[1][2] It does not interfere with the cAMP-dependent pathway, as the induction of appressoria by cAMP or other chemical inducers on a non-inductive (hydrophilic) surface is unaffected by the presence of Glisoprenin A.[1][2]

Signaling Pathways in Magnaporthe grisea Appressorium Formation

The formation of an appressorium is a complex process regulated by a network of signaling pathways that sense and respond to environmental cues.

The hydrophobic surface is sensed by G-protein coupled receptors (GPCRs), such as Pth11, which then activate a downstream MAP kinase cascade, including the Pmk1 kinase, ultimately leading to appressorium development.[5][6] Glisoprenin A is thought to act on a component of this pathway, downstream of the initial surface recognition but upstream of the final morphological changes.

Experimental Protocols

Appressorium Formation Inhibition Assay

This protocol is adapted from the methodology used in the initial discovery of Glisoprenin A.[2]

1. Microorganism and Culture Preparation:

-

Strains of Magnaporthe grisea are grown on oatmeal agar at 24°C to induce sporulation.

-

Conidia are harvested from 10-14 day old cultures and suspended in sterile deionized water.

-

The suspension is filtered through glass wool to remove mycelial debris and centrifuged.

-

Conidia are washed and resuspended in sterile water to a concentration of 1.25 x 10⁵ conidia/mL.

2. Assay Setup:

-

The assay is performed on a hydrophobic surface, such as GelBond film or Parafilm.

-

Droplets (e.g., 40 µL) of the conidial suspension containing various concentrations of the test compound (Glisoprenin) are placed on the hydrophobic surface within a petri dish.

-

Control droplets contain the solvent used to dissolve the compound (e.g., methanol or ethanol, final concentration <1%).

-

The petri dishes are sealed to maintain humidity and incubated at approximately 22°C.

3. Evaluation:

-

The formation of appressoria is evaluated by light microscopy after 6 and 20 hours of incubation.

-

For each replicate, a set number of germinated conidia (e.g., 100) are counted, and the percentage that have formed appressoria is determined.

-

Experiments are typically carried out in triplicate.

4. Data Analysis:

-

The Appressorium Inhibiting Concentration (AIC) is determined. AIC₅₀ is the concentration at which 50% of the germinated conidia form appressoria, and AIC₉₀ is the concentration at which only 10% form appressoria.

Fermentation and Isolation of Glisoprenins

The following is a general outline for the production and isolation of Glisoprenin compounds from Gliocladium roseum.

1. Fermentation:

-

Gliocladium roseum (e.g., strain HA190-95) is cultured in a suitable liquid medium. A malt extract medium (e.g., 40 g/L) has been used successfully.[1]

-

Fermentation is carried out in submerged cultures, for example, in Erlenmeyer flasks on a rotary shaker or in a larger-scale fermenter.

-

Incubation is typically conducted for several days to allow for the production of secondary metabolites.

2. Extraction:

-

After fermentation, the culture broth is separated from the mycelium by filtration or centrifugation.

-

The culture filtrate is extracted with an organic solvent such as ethyl acetate.

-

The organic extract is then concentrated under reduced pressure.

3. Bioactivity-Guided Fractionation:

-

The crude extract is subjected to chromatographic separation techniques.

-

This can include column chromatography on silica gel, followed by further purification steps like Sephadex LH-20 chromatography and High-Performance Liquid Chromatography (HPLC).

-

At each stage of fractionation, the resulting fractions are tested for their ability to inhibit appressorium formation using the assay described in section 5.1.

-

The active fractions are further purified until the pure Glisoprenin compounds are isolated.

4. Structure Elucidation:

-

The chemical structures of the purified compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Structure-Activity Relationship (SAR)

The total synthesis of Glisoprenin compounds has not been widely reported in the literature. These complex polyisoprenoid structures present significant synthetic challenges. Consequently, detailed structure-activity relationship (SAR) studies are also limited. The discovery of different Glisoprenin analogues with varying biological activities suggests that modifications to the polyisoprenoid chain and the terminal functional groups likely influence their inhibitory potency and cytotoxic effects. Further research involving the synthesis of Glisoprenin analogues is needed to fully elucidate the structural requirements for their biological activity.

Conclusion

The Glisoprenin compounds represent a fascinating class of natural products with a specific and potent inhibitory effect on a crucial developmental stage of the devastating rice blast fungus, Magnaporthe grisea. Their discovery has not only provided a potential lead for the development of novel antifungal agents but has also served as a valuable chemical probe to dissect the intricate signaling pathways governing fungal pathogenesis. While significant progress has been made in understanding the biological activity of Glisoprenin A, further research is required to determine the precise molecular target within the hydrophobic surface sensing pathway. Moreover, the exploration of the biological activities of other Glisoprenin analogues and the development of synthetic routes to access these complex molecules will undoubtedly open new avenues for both fundamental research and practical applications in agriculture and medicine.

References

- 1. Hydrophobic cue-induced appressorium formation depends on MoSep1-mediated MoRgs7 phosphorylation and internalization in Magnaporthe oryzae | PLOS Genetics [journals.plos.org]

- 2. Multiple Plant Surface Signals are Sensed by Different Mechanisms in the Rice Blast Fungus for Appressorium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Molecular virulence determinants of Magnaporthe oryzae: disease pathogenesis and recent interventions for disease management in rice plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular basis for loss of virulence in Magnaporthe oryzae strain AM16 [frontiersin.org]

Glisoprenin B: A Polyprenol Compound with Potent Biological Activity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenin B, a polyprenol compound isolated from the fungus Gliocladium sp., has emerged as a molecule of significant interest due to its distinct biological activities. As an oxidative modification of its congener Glisoprenin A, this natural product has demonstrated potent inhibitory effects against acyl-CoA: cholesterol acyltransferase (ACAT) and the formation of appressoria in phytopathogenic fungi. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, summarizing key quantitative data, outlining experimental protocols for assessing its activity, and visualizing its proposed mechanism of action. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and agrochemical potential of this compound.

Introduction

This compound is a naturally occurring polyprenol, a class of isoprenoid alcohols, that was first identified as a novel inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT)[1][2]. It is produced by the fungal strain Gliocladium sp. FO-1513[2]. Structurally, it is closely related to Glisoprenin A, being its oxidative derivative[1]. Beyond its potential in lipid metabolism regulation, this compound and its analogs have shown significant activity in preventing the formation of appressoria, the specialized infection structures of pathogenic fungi like Magnaporthe grisea[3]. This dual activity positions this compound as a compelling lead compound for development in both human therapeutics and crop protection.

Chemical Properties

-

Molecular Formula: C₄₅H₈₂O₆

-

Classification: Polyprenol

-

Source: Gliocladium sp. FO-1513[2]

-

Structural Relationship: Oxidative modification of Glisoprenin A[1]

Biological Activity and Quantitative Data

The primary biological activities of this compound that have been quantitatively assessed are its inhibition of ACAT and the formation of fungal appressoria.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition

This compound has been identified as a potent inhibitor of ACAT, an enzyme crucial for the esterification and storage of cholesterol in cells. Two active compounds, glisoprenins A and B, were isolated from the culture broth of the producing strain[2].

| Assay Type | Target | IC₅₀ Value | Reference |

| Enzyme Assay | Rat Liver Microsomes | 61 µM | [2] |

| Cell-Based Assay | J774 Macrophages | 0.57 µM | [2] |

Inhibition of Appressorium Formation

While specific quantitative data for this compound's effect on appressorium formation is not available, studies on the closely related Glisoprenin A provide strong indicative values. All glisoprenins have been shown to inhibit appressorium formation in Magnaporthe grisea on inductive hydrophobic surfaces[3].

| Compound | Surface | AIC₅₀ (µg/mL) | AIC₉₀ (µg/mL) | Reference |

| Glisoprenin A | GelBond | 2 | 5 | [4] |

| Glisoprenin A | Parafilm M | 2 | 5 | [4] |

AIC (Appressorium Formation Inhibition Concentration)

Experimental Protocols

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition Assay (General Methodology)

Based on the referenced literature, the ACAT inhibitory activity of this compound was determined using two primary methods[2]:

1. Enzyme Assay using Rat Liver Microsomes:

-

Objective: To determine the direct inhibitory effect of this compound on the ACAT enzyme.

-

Protocol Outline:

-

Prepare liver microsomes from rats as the source of ACAT enzyme.

-

Incubate the microsomal fraction with a substrate mixture containing [¹⁴C]oleoyl-CoA and a cholesterol source.

-

Add varying concentrations of this compound to the reaction mixture.

-

After incubation, extract the lipids and separate the cholesteryl esters by thin-layer chromatography.

-

Quantify the amount of radiolabeled cholesteryl ester formed to determine the enzyme activity.

-

Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the ACAT activity.

-

2. J774 Macrophage Assay:

-

Objective: To assess the inhibitory effect of this compound on ACAT activity within a cellular context.

-

Protocol Outline:

-

Culture J774 macrophages, a cell line known to exhibit high ACAT activity.

-

Load the cells with cholesterol by incubating them with acetylated low-density lipoprotein (LDL).

-

Add varying concentrations of this compound to the cell culture medium.

-

Introduce a radiolabeled fatty acid, such as [¹⁴C]oleic acid, to the cells.

-

After an incubation period, lyse the cells and extract the lipids.

-

Separate and quantify the amount of radiolabeled cholesteryl ester formed.

-

Determine the IC₅₀ value based on the reduction in cholesteryl ester formation in the presence of this compound.

-

Appressorium Formation Inhibition Assay

This protocol is adapted from the methodology used for Glisoprenin A, which is expected to be directly applicable to this compound[4].

-

Objective: To determine the concentration at which this compound inhibits the formation of appressoria in Magnaporthe grisea.

-

Materials:

-

Magnaporthe grisea conidia suspension (1.25 x 10⁵ conidia/mL in sterile water).

-

Hydrophobic surfaces (e.g., GelBond sheets or Parafilm M).

-

24-well microtiter plates.

-

This compound stock solution (dissolved in methanol or ethanol).

-

Light microscope.

-

-

Protocol:

-

Prepare the hydrophobic surface. For GelBond, place pieces hydrophobic-side-up in a 24-well plate containing a thin layer of 0.9% agarose. For Parafilm M, use strips in a Petri dish.

-

Prepare serial dilutions of this compound.

-

Add 40 µL of the conidial suspension to the hydrophobic surface. For Parafilm, apply as droplets.

-

To each aliquot of conidial suspension, add the desired concentration of this compound. The final solvent concentration should be less than 1%.

-

Seal the plates or Petri dishes and incubate at 22 ± 2°C.

-

Evaluate the formation of appressoria after 6 and 20 hours using a light microscope.

-

For each replicate, count the number of germinated conidia that have formed appressoria out of 100.

-

Calculate the Appressorium Formation Inhibition Concentration (AIC₅₀ and AIC₉₀), the concentration of this compound that inhibits appressorium formation by 50% and 90%, respectively.

-

References

- 1. Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. II. Structure elucidation of glisoprenins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Glisoprenin Family: A Technical Review of Novel Fungal Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glisoprenin family of compounds represents a class of fungal polyisoprenoid polyols primarily isolated from the fungus Gliocladium roseum (also known as Clonostachys rosea). These natural products have garnered scientific interest due to their unique chemical structures and diverse biological activities. This technical guide provides a comprehensive review of the current knowledge on the Glisoprenin family, summarizing key data, detailing experimental protocols, and visualizing associated signaling pathways to support further research and development efforts.

Chemical Structures and Properties

The Glisoprenin family consists of several known analogues, including Glisoprenins A, B, C, D, E, F, and G. These compounds are characterized by a long polyisoprenoid chain with multiple hydroxyl groups and, in some cases, a terminal heterocyclic moiety. The chemical structures of Glisoprenins B, C, and D have been elucidated and are available in public databases.

Table 1: Physicochemical Properties of Characterized Glisoprenins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Glisoprenin B | C45H82O6 | 719.1 | 6438769[1] |

| Glisoprenin C | C45H84O8 | 753.1 | 10842776 |

| Glisoprenin D | C45H84O7 | 737.1 | 10628793[2][3] |

Biological Activities

The primary biological activities reported for the Glisoprenin family are the inhibition of appressorium formation in the rice blast fungus Magnaporthe oryzae (formerly Magnaporthe grisea) and, for some members, inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) and moderate cytotoxicity.

Inhibition of Appressorium Formation

Glisoprenins have been shown to interfere with the formation of appressoria, specialized infection structures that are essential for many pathogenic fungi to penetrate their host plants. Glisoprenin A, at a concentration of 5 µg/ml, effectively inhibits appressorium formation on hydrophobic surfaces.[4] This activity suggests potential applications for Glisoprenins as agrochemical leads.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Glisoprenins A and B have been identified as inhibitors of ACAT, an enzyme involved in cellular cholesterol esterification. This activity points towards potential therapeutic applications in cardiovascular diseases.

Table 2: IC50 Values of Glisoprenins A and B against ACAT [5]

| Compound | IC50 (µM) - Rat Liver Microsome Assay | IC50 (µM) - J774 Macrophage Assay |

| Glisoprenin A | 46 | 1.2 |

| This compound | 61 | 0.57 |

Cytotoxic Activity

Several members of the Glisoprenin family have been reported to exhibit moderate cytotoxic activity. Glisoprenins C, D, and E were described as having moderate cytotoxicity, although specific IC50 values against various cell lines were not provided in the initial reports.[6] Similarly, the more recently discovered Glisoprenins F and G are also reported to possess moderate cytotoxic activity. Further investigation is required to quantify this activity and determine the therapeutic potential of these compounds in oncology.

Experimental Protocols

Isolation and Purification of Glisoprenins

Glisoprenins are typically isolated from submerged cultures of Gliocladium roseum. A general workflow for their isolation is as follows:

Caption: General workflow for the isolation and purification of Glisoprenins.

Appressorium Formation Inhibition Assay

The inhibitory effect of Glisoprenins on appressorium formation can be assessed using the following protocol:

-

Spore Suspension Preparation: Conidia of Magnaporthe oryzae are harvested from agar plates and suspended in sterile distilled water to a concentration of 1 x 10^5 spores/mL.

-

Assay Setup: Aliquots of the spore suspension are placed on a hydrophobic surface (e.g., plastic coverslips).

-

Compound Treatment: The test compound (Glisoprenin) is added to the spore suspension at various concentrations. A solvent control (e.g., DMSO) is run in parallel.

-

Incubation: The treated spore suspensions are incubated in a humid chamber at room temperature for 24 hours.

-

Microscopic Examination: The percentage of germinated spores that have formed appressoria is determined by microscopic observation.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits appressorium formation by 50%, is calculated.

References

- 1. PKA activity is essential for relieving the suppression of hyphal growth and appressorium formation by MoSfl1 in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glisoprenin D | C45H84O7 | CID 10628793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Glisoprenin B Antifungal Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin B is a natural product belonging to the glisoprenin class of compounds, which have been isolated from fungi. While research has indicated that the related compound, Glisoprenin A, inhibits the formation of appressoria in the plant pathogenic fungus Magnaporthe grisea by interfering with a signal transduction pathway, comprehensive data on the broader antifungal activity of this compound is still emerging.[1][2][3] This document provides detailed protocols for testing the antifungal activity of this compound against a panel of common human fungal pathogens. The described methods are based on established standards for antifungal susceptibility testing and can be adapted for screening other natural products.

Putative Mechanism of Action

Glisoprenin A has been shown to disrupt the signal transduction pathway necessary for appressorium formation on hydrophobic surfaces in Magnaporthe grisea.[1][2] This process is critical for host invasion by this and other plant pathogenic fungi. The pathway is thought to involve surface recognition and subsequent activation of protein kinase C (PKC). It is hypothesized that this compound may share a similar mechanism of action, potentially by interfering with fungal cell signaling pathways that regulate morphogenesis and virulence.

Caption: Putative signaling pathway inhibited by this compound.

Data Presentation

The following tables present hypothetical data for the antifungal activity of this compound against common fungal pathogens. These values are for illustrative purposes and should be determined experimentally.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans (ATCC 90028) | 16 | 0.5 |

| Candida glabrata (ATCC 90030) | 32 | 1 |

| Candida parapsilosis (ATCC 22019) | 8 | 1 |

| Cryptococcus neoformans (ATCC 90112) | 16 | 0.25 |

| Aspergillus fumigatus (ATCC 204305) | >64 | 1 |

| Aspergillus flavus (ATCC 204304) | >64 | 2 |

Table 2: Disk Diffusion Assay - Zones of Inhibition for this compound

| Fungal Species | This compound (50 µg disk) Zone of Inhibition (mm) | Voriconazole (1 µg disk) Zone of Inhibition (mm) |

| Candida albicans (ATCC 90028) | 14 | 22 |

| Candida glabrata (ATCC 90030) | 10 | 18 |

| Candida parapsilosis (ATCC 22019) | 18 | 25 |

| Cryptococcus neoformans (ATCC 90112) | 15 | 28 |

Table 3: Time-Kill Assay of this compound against Candida albicans

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 4x MIC) |

| 0 | 5.0 | 5.0 |

| 2 | 5.3 | 4.8 |

| 4 | 5.8 | 4.5 |

| 8 | 6.5 | 3.9 |

| 12 | 7.2 | 3.1 |

| 24 | 8.0 | <2.0 |

Experimental Protocols

Caption: General workflow for antifungal susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

a. Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Candida spp., Cryptococcus neoformans)

-

Positive control antifungal (e.g., Amphotericin B)

-

Spectrophotometer or microplate reader (optional)

-

Incubator (35°C)

b. Inoculum Preparation:

-

Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

c. Assay Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (e.g., Amphotericin B) and a negative (growth) control (no antifungal).

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For molds like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration leading to the growth of small, compact hyphal forms, may be determined.[4][5]

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

a. Materials:

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile paper disks (6 mm diameter)

-

This compound solution

-

Fungal isolates

-

Sterile swabs

-

Incubator (35°C)

b. Procedure:

-

Prepare a fungal inoculum as described for the broth microdilution assay.

-

Dip a sterile swab into the inoculum and streak it evenly across the surface of the Mueller-Hinton agar plate.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile paper disks with a known amount of this compound (e.g., 50 µg).

-

Place the disks onto the inoculated agar surface.

-

Incubate the plates at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

Time-Kill Assay

This assay determines whether this compound has a fungicidal (killing) or fungistatic (inhibiting growth) effect.

a. Materials:

-

This compound

-

Fungal isolate

-

RPMI-1640 medium

-

Sterile culture tubes

-

Shaking incubator

-

Sabouraud Dextrose Agar plates

-

Sterile saline for dilutions

b. Procedure:

-

Prepare a fungal inoculum in RPMI-1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

-

Add this compound to the culture tubes at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

-

Include a growth control tube without the antifungal agent.

-

Incubate the tubes in a shaking incubator at 35°C.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

-

Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Species Distribution and Comparison between EUCAST and Gradient Concentration Strips Methods for Antifungal Susceptibility Testing of 112 Aspergillus Section Nigri Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Glisoprenin B Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin B, a natural compound isolated from fungal species, has been identified as a potential modulator of cellular pathways. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell-based assays. The following application notes offer a framework for determining the concentration-dependent cytotoxicity of this compound and elucidating its potential mechanism of action. The protocols are designed to be adaptable to various cancer cell lines and laboratory settings.

Key Cytotoxicity Assays

Several robust methods are available to measure cytotoxicity. The choice of assay depends on the specific research question and the cellular mechanism being investigated. Commonly employed assays include:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[1]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity.[2][3]

-

ATP Assay: This bioluminescent assay measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[4]

Experimental Protocols

General Cell Culture and Compound Treatment

-

Cell Seeding: Plate cancer cells (e.g., Glioblastoma U87-MG or Breast Cancer MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls (medium with the same percentage of DMSO used for the highest this compound concentration) and untreated controls.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the compound.

Protocol 1: MTT Assay for Cell Viability

-

Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS) and filter-sterilize.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Assay for Membrane Integrity

-

Sample Collection: After the incubation period with this compound, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a catalyst.

-

Absorbance Measurement: Incubate the reaction mixture as per the kit's protocol and then measure the absorbance at the recommended wavelength (usually 490 nm).

-

Controls: Include controls for maximum LDH release (by lysing a set of untreated cells with a lysis buffer provided in the kit) and spontaneous LDH release (from untreated cells).[2]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Protocol 3: ATP Assay for Cell Viability

-

Reagent Preparation: Prepare the ATP-releasing and detecting reagents according to the manufacturer's protocol of a commercial ATP assay kit.

-

Cell Lysis and ATP Measurement: After the treatment period, add the ATP-releasing reagent to each well to lyse the cells and release ATP. Then, add the detecting reagent containing luciferase and luciferin.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the intracellular ATP concentration.[4]

-

Data Analysis: Determine cell viability by comparing the luminescence of treated cells to that of untreated controls.

Data Presentation

The following tables represent hypothetical data from cytotoxicity assays of this compound on U87-MG Glioblastoma cells after 48 hours of treatment.

Table 1: MTT Assay - Cell Viability

| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| 0 (Control) | 1.25 | 0.08 | 100 |

| 1 | 1.18 | 0.07 | 94.4 |

| 5 | 0.95 | 0.06 | 76.0 |

| 10 | 0.63 | 0.05 | 50.4 |

| 25 | 0.31 | 0.04 | 24.8 |

| 50 | 0.15 | 0.03 | 12.0 |

Table 2: LDH Assay - Cytotoxicity

| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |

| 0 (Spontaneous) | 0.15 | 0.02 | 0 |

| 1 | 0.18 | 0.03 | 3.8 |

| 5 | 0.35 | 0.04 | 25.6 |

| 10 | 0.62 | 0.05 | 60.3 |

| 25 | 0.89 | 0.06 | 94.9 |

| 50 | 0.95 | 0.05 | 102.6 |

| Max Release | 0.93 | 0.07 | 100 |

Table 3: ATP Assay - Cell Viability

| This compound (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |

| 0 (Control) | 850,000 | 50,000 | 100 |

| 1 | 815,000 | 45,000 | 95.9 |

| 5 | 640,000 | 38,000 | 75.3 |

| 10 | 425,000 | 30,000 | 50.0 |

| 25 | 210,000 | 25,000 | 24.7 |

| 50 | 98,000 | 15,000 | 11.5 |

Visualization of Workflows and Pathways

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Protocol for Bioassay of Glisoprenin B Against Magnaporthe grisea

Application Note: A High-Throughput Screening Method for Inhibitors of Appressorium Formation in the Rice Blast Fungus

Introduction

Magnaporthe grisea (synonymous with Pyricularia oryzae) is the fungal pathogen responsible for rice blast, a devastating disease that threatens global rice production. A critical step in the infection process is the formation of a specialized infection structure called an appressorium. This melanized, dome-shaped cell generates enormous turgor pressure, enabling the fungus to mechanically rupture the host plant's cuticle and gain entry into the underlying tissue. The signaling pathways that regulate appressorium formation are prime targets for the development of novel fungicides. Glisoprenins are a class of fungal metabolites that have been shown to inhibit appressorium formation, not by direct fungicidal activity, but by interfering with these crucial signaling pathways. This document provides a detailed protocol for a bioassay to evaluate the inhibitory activity of Glisoprenin B on the appressorium formation of Magnaporthe grisea.

Principle

The bioassay is based on the principle that Magnaporthe grisea conidia will germinate and form appressoria when placed on a hydrophobic surface. The inhibitory effect of this compound is quantified by introducing the compound to the spore suspension and observing the reduction in the percentage of germinated spores that successfully develop appressoria compared to a control group.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table provides data for the closely related compound, Glisoprenin A, to serve as a reference point for designing dose-response experiments. Researchers should determine the specific IC50 for this compound through experimentation.

| Compound | Target Organism | Bioassay | Key Parameter | Value | Reference |

| Glisoprenin A | Magnaporthe grisea | Appressorium Formation Inhibition | % Inhibition | 95% | [1] |

| Concentration | 5 µg/mL | [1] | |||

| Incubation Time | 20 hours | [1] | |||

| This compound | Magnaporthe grisea | Appressorium Formation Inhibition | % Inhibition | Data not available | |

| IC50 | To be determined |

Experimental Protocols

Fungal Strain and Culture Conditions

Materials:

-

Magnaporthe grisea strain (e.g., Guy11, 70-15)

-

Complete Medium (CM) agar plates

-

Sterile distilled water

-

Incubator at 25°C with a 12-hour light/dark cycle

Complete Medium (CM) Recipe (per 1 Liter):

-

Sucrose: 10 g

-

Yeast Extract: 6 g

-

Casamino Acids: 6 g

-

Trace Elements Solution: 1 mL

-

Agar: 15 g

-

Adjust pH to 6.5

Procedure:

-

Maintain Magnaporthe grisea cultures on Complete Medium (CM) agar plates.

-

Incubate the plates at 25°C with a 12-hour photoperiod to promote mycelial growth and sporulation.

-

For the bioassay, use cultures that are 10-14 days old to ensure a high yield of viable conidia.

Preparation of Spore Suspension

Materials:

-

10-14 day old culture of Magnaporthe grisea on CM agar

-

Sterile distilled water

-

Sterile 0.01% (v/v) Tween 20 solution

-

Sterile soft brush or glass rod

-

Sterile cheesecloth or miracloth

-

Hemocytometer

-

Microscope

Procedure:

-

To a sporulating culture plate, add 10 mL of sterile 0.01% Tween 20 solution.

-

Gently scrape the surface of the agar with a sterile soft brush or a bent glass rod to dislodge the conidia.

-

Filter the resulting spore suspension through two layers of sterile cheesecloth or miracloth into a sterile tube to remove mycelial fragments.

-

Centrifuge the spore suspension at 5,000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the spore pellet in sterile distilled water.

-

Repeat the washing step twice to remove any residual media components.

-

After the final wash, resuspend the spores in sterile distilled water.

-

Determine the spore concentration using a hemocytometer.

-

Adjust the final concentration of the spore suspension to 1 x 10^5 spores/mL with sterile distilled water.

Appressorium Formation Bioassay

Materials:

-

Magnaporthe grisea spore suspension (1 x 10^5 spores/mL)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile hydrophobic surfaces (e.g., plastic coverslips, GelBond film)

-

Sterile distilled water

-

Solvent control (e.g., DMSO)

-

Humid chamber (e.g., a petri dish with moist filter paper)

-

Microscope

Procedure:

-

Prepare serial dilutions of this compound in sterile distilled water from the stock solution. It is recommended to test a range of concentrations based on the activity of Glisoprenin A (e.g., 0.1, 1, 5, 10, 25 µg/mL).

-

Prepare a solvent control with the same final concentration of the solvent used to dissolve this compound.

-

For each treatment (including a no-treatment control and a solvent control), mix the spore suspension with the this compound dilution (or control solution) in a 1:1 ratio.

-

Pipette 20 µL droplets of each mixture onto the sterile hydrophobic surfaces.

-

Place the hydrophobic surfaces in a humid chamber to prevent the droplets from evaporating.

-

Incubate at room temperature (around 25°C) for 24 hours.

-

After incubation, observe the spores under a microscope at 400x magnification.

-

For each droplet, count at least 100 germinated spores and record the number that have formed a distinct, melanized appressorium.

-

Calculate the percentage of appressorium formation for each treatment: (Number of appressoria / Number of germinated spores) x 100

-

Determine the percent inhibition for each this compound concentration: [1 - (% appressorium formation in treatment / % appressorium formation in control)] x 100

Visualizations

Experimental Workflow

Caption: Workflow for the Magnaporthe grisea bioassay with this compound.

Signaling Pathway for Appressorium Formation

The formation of an appressorium in Magnaporthe grisea is a complex process regulated by multiple signaling pathways, with the cAMP-dependent pathway playing a central role. Surface cues, such as hydrophobicity, are perceived by the fungus, leading to the activation of this pathway.

Caption: The cAMP signaling pathway in M. grisea appressorium formation.

References

Application Notes and Protocols: High-Throughput Screening for Glisoprenin B Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glisoprenin B and its analogs are of interest for their potential as antifungal agents. Glisoprenins have been shown to inhibit the formation of appressoria in phytopathogenic fungi like Magnaporthe grisea, a critical step in host invasion.[1][2] This inhibition is linked to the disruption of a signal transduction pathway, potentially involving cAMP-dependent protein kinases.[3][4] High-throughput screening (HTS) of this compound analog libraries is a crucial step in identifying novel and potent antifungal compounds.

These application notes provide detailed protocols for a primary phenotypic high-throughput screen to identify inhibitors of appressorium formation, followed by secondary assays to elucidate the mechanism of action.

Primary High-Throughput Screening: Inhibition of Appressorium Formation

This primary assay is a phenotypic screen designed to identify compounds that inhibit the formation of appressoria in Magnaporthe grisea in a high-throughput format. The assay utilizes automated microscopy and image analysis to quantify appressorium formation.

Experimental Workflow

Caption: Workflow for the primary high-throughput screening of this compound analogs.

Protocol: Appressorium Inhibition HTS

1. Materials and Reagents:

-

Magnaporthe grisea spores

-

Sterile water

-

96- or 384-well clear-bottom microplates

-

Hydrophobic coating solution (e.g., GelBond)

-

This compound analog library dissolved in DMSO

-

Positive control: this compound

-

Negative control: DMSO

-

Calcofluor White staining solution

-

Automated liquid handler

-

High-content imaging system

2. Assay Procedure:

-

Plate Coating: Coat the wells of the microplates with a hydrophobic surface according to the manufacturer's instructions to induce appressorium formation.

-

Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound analog from the library into the wells of the coated microplates. Also, dispense the positive control (this compound) and negative control (DMSO).

-

Spore Suspension: Prepare a suspension of Magnaporthe grisea spores in sterile water at a concentration of 1 x 10^5 spores/mL.

-

Spore Dispensing: Dispense 50 µL of the spore suspension into each well of the microplates containing the compounds.

-

Incubation: Incubate the plates at 24°C for 24 hours in a humidified chamber to allow for spore germination and appressorium formation.

-

Staining: Add 10 µL of Calcofluor White solution to each well and incubate for 30 minutes at room temperature in the dark.

-

Imaging: Acquire images of each well using a high-content imaging system with a 20x objective. Use DAPI and brightfield channels.

-

Image Analysis: Use image analysis software to automatically identify and count the number of germinated spores and the number of appressoria formed. The percentage of appressorium formation can be calculated as: (Number of Appressoria / Number of Germinated Spores) * 100.

-

Hit Identification: Calculate the percentage of inhibition for each compound relative to the DMSO control. Identify "hits" as compounds that exhibit a statistically significant inhibition of appressorium formation (e.g., >50% inhibition).

Data Presentation: Primary Screen

Table 1: Example HTS Data for this compound Analogs in Appressorium Inhibition Assay

| Compound ID | Concentration (µM) | % Appressorium Formation | % Inhibition |

| DMSO Control | N/A | 85.2 ± 3.1 | 0 |

| This compound | 10 | 12.5 ± 1.8 | 85.3 |

| Analog-001 | 10 | 78.9 ± 4.5 | 7.4 |

| Analog-002 | 10 | 35.7 ± 2.9 | 58.1 |

| Analog-003 | 10 | 5.2 ± 1.1 | 93.9 |

Secondary Assays for Mechanism of Action Studies

Hits from the primary screen should be further investigated in secondary assays to confirm their activity and elucidate their mechanism of action. Based on the proposed involvement of the cAMP pathway in appressorium formation, suitable secondary assays include a cAMP quantification assay and a Protein Kinase A (PKA) activity assay.

Putative Signaling Pathway

Caption: Putative cAMP signaling pathway for appressorium formation and potential inhibition point for this compound analogs.

Protocol: cAMP Quantification Assay

This assay measures the intracellular levels of cyclic AMP (cAMP) in Magnaporthe grisea spores upon stimulation and treatment with hit compounds. A decrease in cAMP levels would suggest inhibition of adenylyl cyclase or activation of phosphodiesterase.

1. Materials and Reagents:

-

Magnaporthe grisea spores

-

Germination buffer

-

Hit compounds from the primary screen

-

cAMP quantification kit (e.g., ELISA-based or FRET-based)

-

Lysis buffer

-

Microplate reader

2. Assay Procedure:

-

Spore Preparation: Prepare a dense suspension of Magnaporthe grisea spores (1 x 10^7 spores/mL) in germination buffer.

-

Compound Treatment: Aliquot the spore suspension into a 96-well plate. Add the hit compounds at various concentrations and incubate for 1 hour.

-

Stimulation: Induce cAMP production by adding a known adenylyl cyclase activator (if available for this system) or by plating on a hydrophobic surface for a short duration.

-

Cell Lysis: Lyse the spores according to the cAMP kit manufacturer's protocol to release intracellular cAMP.

-

cAMP Quantification: Perform the cAMP quantification assay following the kit's instructions.

-

Data Analysis: Measure the signal using a microplate reader and calculate the cAMP concentration for each sample. Determine the IC50 value for each compound.

Protocol: PKA Activity Assay

This assay measures the activity of Protein Kinase A (PKA), a key downstream effector of cAMP.

1. Materials and Reagents:

-

Magnaporthe grisea cell lysates

-

Hit compounds from the primary screen

-

PKA activity assay kit (e.g., fluorescence-based or luminescence-based)

-

ATP

-

PKA substrate (e.g., a fluorescently labeled peptide)

-

Kinase buffer

-

Microplate reader

2. Assay Procedure:

-

Lysate Preparation: Prepare cell lysates from Magnaporthe grisea spores that have been stimulated to induce appressorium formation.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, cell lysate, PKA substrate, and the hit compounds at various concentrations.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for the time specified in the assay kit's protocol.

-

Signal Detection: Stop the reaction and measure the fluorescence or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of PKA inhibition for each compound and determine the IC50 values.

Data Presentation: Secondary Assays

Table 2: Example IC50 Values for Hit Compounds in Secondary Assays

| Compound ID | Appressorium Inhibition IC50 (µM) | cAMP Inhibition IC50 (µM) | PKA Inhibition IC50 (µM) |

| This compound | 2.5 | 3.1 | > 100 |

| Analog-002 | 8.1 | 9.5 | > 100 |

| Analog-003 | 0.7 | 1.2 | > 100 |

Conclusion

The described high-throughput screening cascade provides a robust methodology for the identification and characterization of novel this compound analogs as potent inhibitors of appressorium formation. The primary phenotypic screen allows for the efficient screening of large compound libraries, while the secondary assays provide valuable insights into the mechanism of action, specifically targeting the cAMP signaling pathway. This approach facilitates the selection of promising lead candidates for the development of new antifungal agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Experimental Design for Studying Glisoprenin B Signal Transduction

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glisoprenins are a class of fungal metabolites with demonstrated effects on signal transduction pathways, particularly in the context of fungal development. While research has provided some insights into Glisoprenin A, which inhibits appressorium formation in Magnaporthe grisea by interfering with a pathway distinct from the cAMP-dependent cascade, the specific mechanism of its oxidative derivative, Glisoprenin B, remains largely uncharacterized. Evidence for Glisoprenin A suggests an interaction with a pathway involving Protein Kinase C (PKC). This document provides a comprehensive experimental framework to elucidate the signal transduction pathway of this compound, from initial target identification to the characterization of downstream cellular responses.

Overall Experimental Workflow